molecular formula C5H4BrF3N2 B2437052 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole CAS No. 1368148-07-5

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B2437052
CAS No.: 1368148-07-5
M. Wt: 229
InChI Key: OKMBQAWMQVQEID-UHFFFAOYSA-N
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Description

Key Research Findings

  • Synthesis Optimization :

    • Methylation : N-Methylation via methyl iodide/NaH in DMF.
    • Trifluoromethylation : Umemoto’s reagent insertion at C-2.
    • Bromination : Directed electrophilic substitution at C-5.
  • Bioactivity Studies :

    • Antihypertensive Agents : Derivatives show EC₅₀ values ranging from 3.18 to 550.27 μM in vasorelaxant assays.
    • Antitubercular Activity : Analogues demonstrate inhibition against Mycobacterium tuberculosis (MIC: 4–12 μg/mL).
  • Material Science Applications :

    • Coordination Polymers : Used in CO₂ capture frameworks due to nitrogen-rich structures.

Data Tables

Table 1: Antihypertensive Activity of Imidazole Derivatives

Compound EC₅₀ (μM) E~max~ (%)
67d 3.18 93.16
67i 38.53 101.17
Pimobendan 4.67 93.22

Data adapted from antihypertensive assays in spontaneously hypertensive rats.

Table 2: Molecular Descriptors

Property Value
Topological Polar SA 22.3 Ų
LogP 1.61
SMILES CN1C(=CN=C1C(F)(F)F)Br

Properties

IUPAC Name

5-bromo-1-methyl-2-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBQAWMQVQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368148-07-5
Record name 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or DMF.

Major Products

    Substitution: Products include various substituted imidazoles depending on the nucleophile used.

    Coupling: Products are typically biaryl or aryl-alkene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the preparation of tyrosine kinase inhibitors, which are vital for treating drug-resistant chronic myelogenous leukemia (CML). Specifically, derivatives of this compound have shown efficacy against Philadelphia chromosome-positive CML, particularly in patients who have either progressed on or are intolerant to other therapies such as imatinib .

Case Study: Tyrosine Kinase Inhibitors

  • Compound : 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide
  • Application : Treatment of CML
  • Mechanism : Inhibits specific kinase pathways involved in cancer cell proliferation.

Synthesis Overview

  • Method : One-pot synthesis involving the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethylphenylamine.
  • Catalysts : Transition metals such as copper are often used to facilitate these reactions.
  • Yield : High yields are reported when optimized conditions are applied, making this method both cost-effective and environmentally friendly .

Research has indicated that compounds related to this compound exhibit notable biological activities, including antibacterial and antiparasitic properties. The imidazole ring system is known for its ability to interact with biological targets effectively.

  • Antiparasitic Activity : Derivatives have shown efficacy against Trichomonas vaginalis and Giardia intestinalis, highlighting their potential in treating parasitic infections .
  • Antibacterial Properties : The compound's structure allows for interactions that can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Summary of Research Findings

The applications of this compound span across medicinal chemistry and synthetic methodologies. Its role as an intermediate in drug synthesis, particularly for cancer treatment, underscores its importance in pharmaceutical research. Furthermore, ongoing studies into its biological activities may lead to new therapeutic agents against various pathogens.

Application AreaDetails
Medicinal ChemistryIntermediate for tyrosine kinase inhibitors targeting CML
Synthesis MethodOne-pot reactions with high yields using transition metal catalysts
Biological ActivityAntiparasitic and antibacterial properties observed

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-3-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazole ring.

    Methyl 5-bromovalerate: Contains a bromine atom but differs significantly in structure and properties.

Uniqueness

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to its combination of a bromine atom and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biological Activity

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to an imidazole ring, which enhances its lipophilicity and biological activity. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with specific cellular targets, including enzymes and receptors. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes crucial for microbial survival, leading to antimicrobial effects.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In a study assessing the minimum inhibitory concentration (MIC), it demonstrated significant activity against Staphylococcus aureus and Candida albicans . The MIC values were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus< 1
Candida albicans3.9

This suggests that the compound could serve as a potential therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies indicate that imidazole derivatives possess antitumor activity, possibly through the induction of apoptosis in cancer cells. The trifluoromethyl group may enhance the selectivity and potency of these compounds against cancerous cells .

Comparative Studies

When compared to similar compounds, such as 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, this compound shows unique reactivity due to its structural features. Its combination of a bromine atom and trifluoromethyl group on an imidazole ring provides distinct chemical properties that could be leveraged in drug design .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was essential for enhancing activity .
  • Cancer Research : In preclinical trials, imidazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, indicating that modifications like bromination and trifluoromethylation can significantly impact their therapeutic potential .

Q & A

Q. Q1. What are the optimal synthetic routes for 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole?

A1. Synthesis typically involves condensation reactions of substituted benzimidazole precursors. For example, bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) achieves regioselective bromination at the 5-position. Alternatively, multi-step protocols may involve cyclization of brominated imidazole intermediates with trifluoromethylating agents like CF₃I or trifluoromethyl-copper complexes .

Q. Q2. How are structural and purity characteristics validated for this compound?

A2. Key methods include:

  • FTIR spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=N imidazole ring at ~1617 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl group at δ ~2.6 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • Mass spectrometry (MS) : Verifies molecular weight (e.g., m/z ~286 for C₆H₅BrF₃N₂) .
  • Melting point (m.p.) : Consistency with literature values (e.g., 252–257°C for analogous brominated imidazoles) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in substituted imidazoles?

A3. Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, disorder in trifluoromethyl or bromine positions can be resolved via iterative refinement and electron density maps. Advanced studies on analogous compounds (e.g., bromothiophenyl-benzimidazoles) show mean C–C bond deviations of 0.005–0.011 Å and R-factors <0.1 .

Q. Q4. What strategies address contradictory bioactivity data in imidazole derivatives?

A4. Discrepancies in cytotoxicity or binding affinity often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) alter electron density, affecting binding to targets like EGFR.
  • Solubility differences : LogP values >3 may reduce bioavailability, masking in vitro activity .
  • Experimental design : Standardize assays (e.g., MTT for cytotoxicity) and use molecular docking (AutoDock Vina) to pre-screen derivatives for binding consistency .

Q. Q5. How can computational methods predict pharmacokinetic properties of this compound?

A5. ADMET analysis via tools like SwissADME or pkCSM evaluates:

  • Lipophilicity (LogP) : Impacts membrane permeability.
  • CYP450 inhibition : Risk of drug-drug interactions.
  • Toxicity : Ames test predictions for mutagenicity. For example, brominated imidazoles often show moderate hepatotoxicity due to metabolic bromine release .

Q. Q6. What are the challenges in optimizing trifluoromethyl-substituted imidazoles for drug discovery?

A6. Key issues include:

  • Metabolic stability : -CF₃ groups resist oxidation but may form toxic metabolites (e.g., trifluoroacetic acid).
  • Synthetic scalability : Trifluoromethylation reagents (e.g., Umemoto’s reagent) are costly and require inert conditions.
  • Crystallization : -CF₃ groups cause disorder, complicating SC-XRD analysis .

Methodological Guidelines

Q. For Synthesis :

  • Use anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates.
  • Monitor reactions via TLC (Rf ~0.65–0.83 for brominated imidazoles) .

Q. For Characterization :

  • Combine NMR (¹H/¹³C) with HSQC/HMBC for unambiguous assignment of substituents .

Q. For Biological Studies :

  • Prefer cell lines with high EGFR expression (e.g., A549) for cytotoxicity assays .

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